Product packaging for 1,2,3-Trichloronaphthalene(Cat. No.:CAS No. 1321-65-9)

1,2,3-Trichloronaphthalene

Cat. No.: B075381
CAS No.: 1321-65-9
M. Wt: 231.5 g/mol
InChI Key: QEPTXDCPBXMWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93°C;  bp: 304-354°C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl3 B075381 1,2,3-Trichloronaphthalene CAS No. 1321-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPTXDCPBXMWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198454
Record name 1,2,3-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93 °C; bp: 304-354 °C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers., Colorless to pale-yellow solid with an aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor.
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

579 to 669 °F at 760 mmHg (NIOSH, 2023), BETWEEN 304.44 - 354.44 °C, 304-354 °C, 579-669 °F
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

392 °F (NIOSH, 2023), 200 °C, (200 °C) (OPEN CUP), 200 °C o.c., 392 °F (open cup), (oc) 392 °F
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/, Solubility in water: none, Insoluble
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.58 (NIOSH, 2023) - Denser than water; will sink, 1.58, 1.58 g/cm³
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

8.0 (Air= 1 at boiling point of trichloronaphthalene), Relative vapor density (air = 1): 8
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.000314 [mmHg], LESS THAN 1 TORR @ 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless to pale-yellow solid.

CAS No.

1321-65-9, 50402-52-3
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Naphthalene, 1,2,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

199 °F (NIOSH, 2023), 93 °C, 199 °F
Record name TRICHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRICHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/225
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trichloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0630.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Overview of Polychlorinated Naphthalenes As Persistent Organic Pollutants Pops

Polychlorinated naphthalenes (PCNs) are recognized as persistent organic pollutants (POPs), a class of chemicals that are resistant to environmental degradation. jte.edu.vntandfonline.com This persistence allows them to remain in the environment for extended periods, leading to widespread distribution. jte.edu.vnlsrca.on.ca PCNs were historically used in a variety of industrial applications, including as insulators in electrical equipment, additives in engine oils, and for wood and textile preservation. lsrca.on.caisotope.com Although their intentional production has been largely phased out in many countries since the 1970s and 1980s, PCNs can still be unintentionally released into the environment through processes like metal refining and combustion. lsrca.on.caoaepublish.com

Due to their persistent nature, PCNs are detected in various environmental compartments, including air, water, soil, and sediment, even in remote regions far from their original sources. jte.edu.vnlsrca.on.ca They can also bioaccumulate in the fatty tissues of living organisms, leading to their presence in the food chain. lsrca.on.casmolecule.com The Stockholm Convention, an international environmental treaty, has listed PCNs as POPs, requiring the minimization of their unintentional release with the ultimate goal of elimination. jte.edu.vnspringernature.com

The general chemical and physical properties of PCNs are influenced by the number of chlorine atoms. As the degree of chlorination increases, properties such as specific gravity, boiling point, and flash point also increase, while vapor pressure and water solubility decrease. epa.gov

Key Properties of Polychlorinated Naphthalenes:

Isomeric Significance of 1,2,3 Trichloronaphthalene Within the Pcn Congener Group

De Novo Synthesis and Unintentional Formation in Thermal Processes

The de novo synthesis pathway, which involves the formation of the molecule from simpler precursors in thermal processes, is a significant source of this compound. This compound is also unintentionally formed during certain industrial manufacturing processes.

In high-temperature environments such as combustion flue gas, this compound can be formed through the electrophilic chlorination of naphthalene. This process involves the substitution of hydrogen atoms on the naphthalene molecule with chlorine atoms. The presence of chlorine gas (Cl2) or other chlorinating agents in the flue gas facilitates this reaction. The specific substitution pattern that results in this compound is one of many possibilities, leading to a mixture of different chlorinated naphthalene congeners.

The production of chlorine and sodium hydroxide (B78521) through the chlor-alkali process can inadvertently generate polychlorinated naphthalenes, including this compound. This occurs when graphite (B72142) electrodes, which can contain naphthalene as an impurity, are used and react with the chlorine produced.

Historically, the manufacturing of polychlorinated biphenyls (PCBs) was another significant source of PCN contamination. Commercial PCB mixtures, such as Aroclors, were often contaminated with PCNs. The production process involved the chlorination of biphenyl, and under certain conditions, naphthalene impurities could also become chlorinated, leading to the formation of this compound among other PCN congeners.

Industrial thermal processes are a major source of this compound emissions. Waste incineration, in particular, provides the necessary conditions for its formation, including high temperatures, a source of chlorine (from chlorinated plastics like PVC), and the presence of precursor compounds. Similarly, metal smelting operations, such as those in the secondary copper and aluminum industries, can release PCNs into the environment. These processes often involve the heating of scrap metal that may be contaminated with chlorinated substances, leading to the de novo synthesis of compounds like this compound. The table below summarizes the concentrations of various PCN congeners found in the emissions of a secondary aluminum smelter.

PCN CongenerConcentration (ng/Nm³)
Tetrachloronaphthalenes1.8
Trichloronaphthalenes 1.2
Dichloronaphthalenes0.8
Pentachloronaphthalenes0.3
Hexachloronaphthalenes0.1
Heptachloronaphthalenes0.01
Octachloronaphthalene (B52695)0.001

This table presents an example of PCN congener distribution in emissions from a secondary aluminum smelter and is based on representative data from scientific literature.

Catalytic Mechanisms Governing this compound Formation

The formation of this compound in thermal processes is often facilitated by the presence of metal catalysts. These catalysts can significantly influence the rate and extent of chlorination reactions.

Metal chlorides, particularly copper(II) chloride (CuCl2) and iron(III) chloride (FeCl3), are known to be effective catalysts for the chlorination of aromatic compounds like naphthalene. In the context of industrial thermal processes, these metals are often present in fly ash. The catalytic activity of these metals promotes the formation of polychlorinated naphthalenes from precursor compounds at lower temperatures than would otherwise be required. Copper has been identified as a particularly potent catalyst in these reactions.

The formation of specific PCN congeners is influenced by complex reaction cycles, including dechlorination and oxychlorination. In the presence of metal oxide catalysts, such as copper oxide (CuO), a Deacon-like reaction can occur where hydrogen chloride (HCl) is oxidized to produce chlorine gas (Cl2). This newly formed chlorine can then participate in the electrophilic chlorination of naphthalene.

Furthermore, a dynamic equilibrium can exist between chlorination and dechlorination reactions. This means that more highly chlorinated naphthalenes can be dechlorinated to form lower chlorinated congeners, and vice versa. This process, influenced by temperature and catalyst presence, contributes to the final congener profile of the PCNs emitted from a particular source. The oxychlorination process involves the reaction of organic compounds with a mixture of HCl and oxygen, often catalyzed by copper, leading to chlorinated products. These cycles play a crucial role in determining the relative abundance of this compound in the mixture of PCNs formed.

Environmental Occurrence and Distribution Patterns of 1,2,3 Trichloronaphthalene

Spatial and Temporal Distribution in Global Ecosystems

In remote regions, tri-CNs are often among the most abundant homologues found in the atmosphere. pops.int For instance, in Arctic air, tri-CNs can constitute 45–65% of the total CNs measured. pops.int This suggests that lower chlorinated PCNs are subject to global distillation, a process where chemicals vaporize in warmer regions, travel through the atmosphere, and condense in colder climates. pops.int

Temporal trend studies have provided insights into the changing concentrations of these pollutants. An analysis of Arctic air from 2013 to 2019 observed a declining trend in PCN concentrations, which is likely attributable to the global ban on their production and a reduction in emissions. researchgate.net Historical analysis of dated sediment and soil samples confirms that CNs have become widespread man-made environmental xenobiotics over time. researchgate.net

Detection in Environmental Compartments

1,2,3-Trichloronaphthalene, as part of the broader category of PCNs, has been detected in atmospheric, aquatic, and terrestrial environments. oaepublish.com Its distribution across these compartments is governed by its physicochemical properties, such as its semi-volatility and lipophilicity. oaepublish.compops.int

Trichloronaphthalenes are frequently detected in ambient air, particularly in remote areas. pops.int Global atmospheric levels are typically in the range of tenths of a picogram per cubic meter (pg/m³), with concentrations of 1–8 pg/m³ measured in Arctic air. pops.int In a study of the Arctic atmosphere, the total concentration of 75 PCN congeners ranged from 4.56 to 85.2 pg/m³, with lower chlorinated congeners being dominant. researchgate.net Tri-CNs and tetra-CNs are often the dominant homologue groups in air samples. researchgate.nettandfonline.com

Atmospheric deposition, including via snowfall, is a significant pathway for the entry of PCNs into terrestrial and aquatic ecosystems in polar regions. amap.notandfonline.com The presence of PCNs in snowpack in northern Norway and Svalbard confirms this transport mechanism. amap.no

Table 1: Atmospheric Concentrations of Trichloronaphthalenes and Total Polychlorinated Naphthalenes (PCNs)
LocationMatrixConcentration (ΣPCNs)Dominant HomologuesReference
Arctic (general)Air1–8 pg/m³Tri-CNs (45-65%), Tetra-CNs (20-47%) pops.int
ArcticAir4.56 to 85.2 pg/m³Mono-CNs, Di-CNs researchgate.net
Subarctic Canada (Tagish)Air0.37 pg/m³ (annual mean)Tri- to Octa-CNs measured amap.no
Arctic Canada (Alert) & Russia (Dunai)Air0.66 pg/m³ (annual mean)Tri- to Octa-CNs measured amap.no
Former PCN Production SitesAir25-2,900 ng/m³Not specified oaepublish.com

In aquatic systems, chlorinated naphthalenes tend to partition from the water column to sediments, with this tendency increasing with the degree of chlorination. pops.inttandfonline.com Tri- to hepta-CNs are known to persist in sediment. tandfonline.com While monochloro- and dichloronaphthalenes are slightly soluble in water, the solubility decreases significantly for more highly chlorinated congeners. pops.inttandfonline.com

Reported concentrations vary widely depending on the proximity to contamination sources. High levels have been recorded at former production sites, with water concentrations reaching up to 5,500 ng/L. oaepublish.com In a historical study, sediment from a drainage ditch near an aircraft overhaul facility in Florida contained PCN levels of 1,250–5,000 µg/kg. epa.govepa.gov More recent measurements at polluted sites show sediment levels around 250 µg/kg, while unpolluted sites have levels closer to 0.2 µg/kg. who.int

Table 2: Concentrations of Polychlorinated Naphthalenes (PCNs) in Water and Sediment
LocationMatrixConcentrationReference
Former Production SitesWaterUp to 5,500 ng/L oaepublish.com
Florida, USA (Drainage Ditch)Sediment1,250-5,000 µg/kg epa.gov
Polluted Sites (general)Sediment~250 µg/kg who.int
Unpolluted Sites (general)Sediment~0.2 µg/kg who.int
River Chenab, PakistanWater178-489 ng/L oaepublish.com

When released into the air, chlorinated naphthalenes may partition to soil. pops.int Soil contamination can be significant near former industrial sites. For example, soil levels up to 1,300 mg/kg were measured at contaminated locations in the early 1980s, and a level of 18 mg/kg dry weight was reported more recently at a former chlor-alkali plant. oaepublish.comwho.int

In remote regions, soil concentrations are much lower but still detectable. A study in Svalbard (Arctic) found total PCN concentrations in soil ranging from 5.3 to 2,550 pg/g dry weight. researchgate.net The congener profile in these remote soils was dominated by lower chlorinated homologues, particularly mono-, di-, and trichloronaphthalenes, which accounted for over 80% of the total PCNs. researchgate.net

Table 3: Concentrations of Polychlorinated Naphthalenes (PCNs) in Soil
LocationMatrixConcentrationDominant HomologuesReference
Contaminated Sites (historical)SoilUp to 1,300 mg/kgNot specified oaepublish.com
Former Chlor-alkali PlantSoil18 mg/kg (dry weight)Not specified who.int
Svalbard, ArcticSoil5.3 to 2,550 pg/g (dry weight)Mono- to Tri-CNs (>80%) researchgate.net

Bioaccumulation and Biomagnification in Biological Matrices

The lipophilic nature of chlorinated naphthalenes drives their tendency to accumulate in the fatty tissues of living organisms. oaepublish.compops.int The potential for bioaccumulation is a key concern for these compounds. who.int

Table 4: Bioaccumulation and Trophic Transfer of Chlorinated Naphthalenes (CNs)
ParameterHomologue GroupFindingReference
Bioconcentration Factor (BCF)Di- and Tri-CNs> 5,000 (meets bioaccumulation criteria) pops.intmhlw.go.jp
Biomagnification Factor (BMF)Tetra- to Hepta-CNs> 1 in multiple field studies pops.intmhlw.go.jp
Biomagnification Factor (BMF)Di-, Tri-, and Octa-CNsField studies have not reported BMF > 1 pops.int
Biota Concentrations (Arctic)Total PCNs0.3 to 6 µg/kg lipid weight in invertebrates and fish pops.int
MetabolismLower chlorinated CNs (e.g., Tri-CNs)More readily metabolized compared to higher CNs researchgate.netamap.no

Detection of this compound in Human Biological Samples Lacks Specific Data

Despite the recognized presence of polychlorinated naphthalenes (PCNs) in various environmental and biological matrices, specific quantitative data on the detection of the congener this compound in human blood and breast milk are conspicuously absent in publicly available scientific literature. Extensive reviews and studies on PCNs in human tissues primarily focus on the more highly chlorinated and toxic congeners or report the total sum of PCNs, leaving a significant data gap for individual trichloronaphthalene isomers like this compound.

Human tissues, including adipose tissue, liver, blood, and breast milk, have been analyzed for PCNs, confirming human exposure to these compounds. who.intoaepublish.com However, the congener patterns found in human samples are often different from those in commercial PCN mixtures. who.int Typically, penta- and hexachlorinated naphthalenes are the dominating congeners found in human specimens, with some tetra-isomers also being present to a lesser extent. who.int This suggests that lower chlorinated congeners like trichloronaphthalenes may be less persistent or bioaccumulative in the human body.

The lack of specific data for this compound may be attributed to several factors. Analytical methods may not have always been sensitive enough to detect the typically low concentrations of this specific congener, or it may not have been included in the list of target analytes in many studies. Research has often prioritized the measurement of PCN congeners with known higher toxicity, such as those resembling dioxins (e.g., certain hexa- and hepta-chlorinated naphthalenes). oaepublish.compops.int

While direct measurements are unavailable, it is understood that the primary route of human exposure to PCNs is through the diet, with placental and lactational transfer being significant pathways for fetuses and infants, respectively. pops.int The half-life of PCNs in the human body is estimated to be in the range of years for some of the more persistent congeners, highlighting the potential for long-term accumulation. who.int

Data on this compound in Human Biological Samples

After a comprehensive review of available scientific literature, no specific quantitative data for the concentration of this compound in human blood or breast milk could be located. Studies on polychlorinated naphthalenes in human tissues typically report on total PCN concentrations or focus on more highly chlorinated and toxic congeners.

Interactive Data Table: Detection of this compound in Human Biological Samples

Biological MatrixStudy PopulationCountryConcentration of this compoundYear of Study
BloodData Not AvailableData Not AvailableData Not AvailableData Not Available
Breast MilkData Not AvailableData Not AvailableData Not AvailableData Not Available

Environmental Fate and Transformation Processes of 1,2,3 Trichloronaphthalene

Environmental Persistence and Stability Considerations

1,2,3-Trichloronaphthalene is a persistent organic pollutant, known for its resistance to degradation in the environment. smolecule.com Like other PCNs, its chemical stability contributes to its long-term presence in various environmental compartments. rsc.orgcymitquimica.com The release of this compound into the environment is a concern due to its potential for persistence and bioaccumulation. ontosight.ai Studies have shown that PCNs, including this compound, can accumulate in fish and other organisms, posing a threat to the food chain. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₃ ontosight.ai
AppearanceColorless to pale-yellow solid smolecule.com
Melting Point93°C smolecule.com
Boiling Point304-354°C smolecule.com
Water SolubilityInsoluble ontosight.aicymitquimica.com
Log Kow5.07 mhlw.go.jpenv.go.jppops.int

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light or heat. For chlorinated naphthalenes, these pathways are significant in their environmental transformation.

Photochemical degradation is a key process for the transformation of PCNs in the environment. researchgate.net All chlorinated naphthalenes absorb light at wavelengths relevant to environmental conditions, suggesting that direct photolysis can occur in water, air, or on soil surfaces. who.int

Experimental studies on the aqueous photolysis of PCNs have identified dechlorination and dimerization as the primary reaction pathways. env.go.jppops.int The specific pathway depends on the position of the chlorine atoms. env.go.jppops.int A free-radical mechanism is proposed to explain the formation of these products. env.go.jppops.int The rate of this reaction tends to be slower for more highly chlorinated naphthalenes. env.go.jppops.int

Research on related PCNs, such as 2,3,6-trichloronaphthalene (B140511) (CN-26), shows that photodegradation on surfaces like kaolinite (B1170537) is influenced by factors like humidity, pH, and the presence of substances like fulvic acid. nih.gov In these systems, hydroxyl radicals (•OH) and electrons are the primary active species driving the degradation. nih.gov The degradation pathways for PCNs generally include dechlorination, hydroxylation, and the opening of the aromatic ring. nih.govresearchgate.net For instance, the photodegradation of monochlorinated naphthalenes involves attack by hydroxyl radicals, with the specific site of attack depending on the isomer. dntb.gov.ua

Thermal processes can lead to the degradation of chlorinated naphthalenes. Research on the thermal degradation of 1,2,3,4-tetrachloronaphthalene (B75306) (CN-27) over Fe-Al composite oxides resulted in the formation of lower chlorinated products, including this compound (CN-13) and 1,2,4-trichloronaphthalene (B3065497) (CN-14). rsc.orgresearchgate.netresearchgate.net This suggests that thermal degradation often proceeds through successive hydrodechlorination reactions. rsc.orgresearchgate.netresearchgate.net

In the degradation of CN-27, the formation of 1,2,4-trichloronaphthalene was favored over this compound, indicating a preference for the initial dechlorination to occur at the β-position of the naphthalene (B1677914) ring. rsc.orgresearchgate.net Similarly, the thermal decomposition of octachloronaphthalene (B52695) (CN-75) over iron oxide (Fe₃O₄) nanomaterials at 300°C also produced a range of less-chlorinated naphthalenes through hydrodechlorination. acs.orgresearchgate.net However, in the case of CN-75, the initial dechlorination was more likely to happen at the α-position. acs.orgresearchgate.net These findings highlight that the specific degradation pathway and resulting products are highly dependent on the starting compound and reaction conditions. rsc.orgacs.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Information on the specific biodegradation of this compound by microbial communities is limited. However, studies on other PCNs provide some insights. Monochloronaphthalenes appear to be readily degradable by soil and water microorganisms under aerobic conditions. who.int In contrast, there is a lack of information on the biodegradation of higher chlorinated congeners. who.int

Some fungi, like the white-rot fungus Phlebia lindtneri, have demonstrated the ability to degrade dichloronaphthalenes and even 1,2,3,4-tetrachloronaphthalene under aerobic conditions. pops.int The degradation of dichloronaphthalenes by this fungus proceeds through the formation of an oxide, leading to hydroxylated products and dihydrodiols. pops.int However, for 1,2,3,4-tetrachloronaphthalene, no dechlorinated degradation products were observed in this specific study. pops.int While not directly about this compound, research on the biodegradation of the structurally similar but non-naphthalene-based compound 1,2,3-trichloropropane (B165214) (TCP) shows that some bacteria can be engineered to degrade it. nih.govnih.govnih.gov For instance, propane-oxidizing bacteria can cometabolically degrade TCP using propane (B168953) monooxygenase. nih.gov

Reductive dechlorination is a key transformation process for highly chlorinated compounds, often occurring under anaerobic (oxygen-free) conditions. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms.

Atmospheric Transport and Deposition Modeling

The potential for long-range atmospheric transport of this compound is a significant aspect of its environmental fate, and this is assessed through various modeling approaches. These models utilize the physicochemical properties of the compound to predict its behavior in the atmosphere, including its persistence, transport distance, and deposition patterns.

Modeling studies indicate that chlorinated naphthalenes (CNs), including the trichloronaphthalene homologue group, have the potential for long-range atmospheric transport. jte.edu.vn The atmospheric half-life is a key parameter used in these models to estimate persistence. For the group of trichloronaphthalenes (tri-CNs), the calculated atmospheric half-life is approximately 10 days. jte.edu.vntandfonline.comtandfonline.com This persistence is considered sufficient for the compound to be transported over considerable distances from its source. The Stockholm Convention on Persistent Organic Pollutants recognizes an atmospheric half-life of greater than two days as a criterion for long-range transport potential. jte.edu.vn

The primary removal pathway for CNs in the atmosphere is through oxidation by hydroxyl (OH) radicals. pops.int The rate of this reaction is influenced by the degree of chlorination. Models predict that as the number of chlorine atoms increases, the atmospheric half-life also increases. tandfonline.comtandfonline.com For instance, the predicted atmospheric half-life for mono-CNs is around 2 days, while for octa-CN it can be as long as 343 days. tandfonline.comtandfonline.com

The partitioning behavior of this compound between the gas and particulate phases in the atmosphere also plays a crucial role in its transport and deposition. This behavior is influenced by factors such as temperature and the compound's vapor pressure. While specific models for this compound are not extensively detailed in the literature, data for related compounds provide valuable insights. For example, 1,2,3,4-tetrachloronaphthalene is expected to exist in both vapor and particulate phases in the ambient atmosphere. nih.gov The vapor phase is subject to degradation by OH radicals, while the particulate-bound fraction is removed through wet and dry deposition. nih.gov It is reasonable to infer a similar behavior for this compound.

Long-range atmospheric transport models have been used to estimate the travel distance of certain CN congeners. While a specific transport distance for this compound has not been reported, a modeled transport distance for a tetrachloronaphthalene congener (tetra-CN-47) was calculated to be 2,271 km, with an atmospheric half-life of ten days. pops.int This suggests that trichloronaphthalenes, with a similar atmospheric half-life, also have a high potential for significant atmospheric transport. The detection of various CNs, including trichloronaphthalenes, in remote regions such as the Arctic further substantiates the predictions of these long-range transport models. nih.govinchem.org

The following table summarizes key parameters from modeling studies relevant to the atmospheric fate of chlorinated naphthalenes, with a focus on data pertinent to trichloronaphthalenes.

ParameterHomologue GroupValueReference
Atmospheric Half-life Tri-CNs10 days jte.edu.vntandfonline.comtandfonline.com
Atmospheric Half-life Di-CNs5 days tandfonline.comtandfonline.com
Atmospheric Half-life Tetra-CNs19 days tandfonline.comtandfonline.com
Modeled Transport Distance Tetra-CN-472,271 km pops.int

Advanced Analytical Methodologies for 1,2,3 Trichloronaphthalene Quantification and Characterization

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 1,2,3-trichloronaphthalene from complex sample matrices, eliminate interferences, and concentrate the analyte to levels amenable to instrumental analysis.

Ultrasonic-Assisted Liquid-Liquid Extraction (UA-LLE) is an advanced extraction technique that enhances the efficiency of transferring analytes from a sample matrix to an immiscible organic solvent. The application of ultrasonic waves creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high pressure and temperature, increasing the surface area between the two liquid phases and accelerating mass transfer. rsc.org

For the extraction of semi-volatile compounds like this compound from aqueous samples, UA-LLE offers several advantages over conventional LLE, including reduced extraction times and lower solvent consumption. rsc.org The procedure typically involves placing the sample and an appropriate extraction solvent in a vessel and subjecting it to ultrasonic irradiation for a defined period. The selection of the extraction solvent is crucial and is based on the analyte's polarity and solubility.

Key parameters that are optimized for UA-LLE of chlorinated hydrocarbons include:

Ultrasonic Power and Frequency: Higher power generally increases extraction efficiency, but excessive power can lead to analyte degradation.

Extraction Time: Optimization is necessary to ensure complete extraction without prolonging the process unnecessarily. plos.org

Solvent Type and Volume: Solvents like hexane (B92381) or dichloromethane (B109758) are commonly used for chloronaphthalenes. The solvent volume affects the pre-concentration factor.

Sample Matrix: The pH and composition of the sample can influence extraction efficiency.

Interactive Data Table: Optimization Parameters for Ultrasonic-Assisted Extraction

Parameter Typical Range Effect on Extraction Efficiency Notes
Ultrasonic Power 50 - 150 W Increases efficiency up to an optimal point Excessive power can cause analyte degradation. mdpi.com
Extraction Time 5 - 30 min Efficiency increases with time, then plateaus A 10-minute duration is often found to be optimal. plos.org
Solvent-to-Sample Ratio 1:10 - 1:2 (v/v) Affects concentration factor and recovery Lower ratios improve the concentration factor.

Following extraction, cleanup steps are essential to remove co-extracted interfering compounds (e.g., lipids, pigments, and other organic matter) that can degrade chromatographic performance and interfere with mass spectrometric detection. Adsorbent-based cleanup, or solid-phase extraction (SPE), is widely employed for this purpose. The choice of adsorbent depends on the nature of the interferences and the analyte.

Commonly used adsorbents for the cleanup of extracts containing chloronaphthalenes include:

Silica (B1680970) Gel: A polar adsorbent used to separate nonpolar compounds like this compound from more polar interferences. Its activity can be modified by adding water (deactivation) to improve recoveries.

Alumina: Similar to silica gel but with different selectivity. It is available in acidic, neutral, and basic forms, allowing for tailored cleanup strategies based on the analyte's chemical properties.

Florisil®: A magnesium silicate (B1173343) adsorbent that is particularly effective for separating chlorinated pesticides and related compounds from fatty matrices.

Carbopac/Graphitized Carbon: Nonpolar adsorbents that retain planar molecules like polychlorinated naphthalenes (PCNs) through strong π-π interactions, allowing for the removal of non-planar interferences.

The cleanup procedure typically involves passing the crude extract through a cartridge or column packed with the selected adsorbent. An appropriate solvent system is used to elute the analyte of interest while retaining the interfering compounds on the stationary phase.

Chromatographic Separation and High-Resolution Techniques

High-resolution chromatography is necessary to separate this compound from its isomers and other potentially co-eluting compounds.

Capillary Gas Chromatography (GC) is the standard technique for the separation of volatile and semi-volatile organic compounds. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner wall of a long, narrow fused-silica capillary column. chemcoplus.co.jp

For the analysis of this compound, the selection of the capillary column's stationary phase is critical. Nonpolar or semi-polar stationary phases are generally preferred.

Interactive Data Table: Typical Capillary GC Columns for Chlorinated Naphthalene (B1677914) Analysis

Stationary Phase Polarity Primary Application Typical Dimensions
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) Non-polar General purpose, good for separating many PCN congeners. researchgate.net 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness. greyhoundchrom.com
50% Phenyl-methylpolysiloxane (e.g., DB-17) Mid-polar Offers different selectivity for closely eluting isomers. researchgate.net 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.

The GC oven temperature program is carefully optimized to achieve baseline separation of the target analyte from other compounds in the mixture. A slow temperature ramp rate can significantly improve the resolution of closely eluting congeners. researchgate.net

The analysis of chloronaphthalenes is complicated by the existence of 75 possible congeners, many of which have similar physicochemical properties and are difficult to separate using a single GC column. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) provides a powerful solution to this challenge. researchgate.net

In a GC×GC system, two capillary columns with different stationary phase polarities are connected in series via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and re-injects them as sharp pulses onto the second-dimension (2D) column. The 2D column is typically shorter and provides a very fast separation. This process results in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.netnih.gov

This technique allows for the separation of closely eluting or co-eluting congeners, such as different trichloronaphthalene isomers, which may not be possible with a single column. nih.gov The resulting data is presented as a two-dimensional chromatogram, which can be used to identify and quantify individual congeners with much higher confidence. researchgate.netnih.gov

State-of-the-Art Mass Spectrometric Detection

Mass Spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. When coupled with GC, it provides both retention time and mass spectral data, enabling confident identification and quantification.

For trace-level analysis, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Selected Ion Storage (SIS) mode. ca.govca.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratio ions that are characteristic of the target analyte, rather than scanning the entire mass range. This significantly increases the signal-to-noise ratio and improves the method's sensitivity and detection limits. ca.govysi.com

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a distinct pattern of molecular and fragment ions for this compound. For a trichlorinated compound, the molecular ion cluster will exhibit a characteristic ratio of ions, which is used for confirmation.

Interactive Data Table: Characteristic Ions for this compound (C₁₀H₅Cl₃) in MS

Ion Type m/z (Mass/Charge) Relative Abundance Pattern Role in Analysis
Molecular Ion [M]⁺ 230 Isotopic pattern from 3 chlorine atoms Primary identification ion
Molecular Ion [M+2]⁺ 232 Isotopic pattern from 3 chlorine atoms Confirmation ion
Molecular Ion [M+4]⁺ 234 Isotopic pattern from 3 chlorine atoms Confirmation ion
Fragment Ion [M-Cl]⁺ 195 Loss of one chlorine atom Quantitation/Confirmation

By monitoring these specific ions at the expected retention time of this compound, analysts can achieve low detection limits (in the parts-per-trillion range or lower) and high confidence in the identification, even in complex matrices. ca.govysi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high-resolution and accurate mass measurements that allow for its confident identification. This is particularly crucial in complex environmental matrices where isobaric interferences (compounds with the same nominal mass) are common. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can determine the elemental composition of an ion, which significantly increases the certainty of identification. The high resolving power of HRMS helps to distinguish the target analyte from matrix interferences, thereby reducing the potential for false positives.

Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) is a highly selective and sensitive method for the determination of this compound. nih.gov This technique utilizes selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. This process of monitoring a specific precursor-to-product ion transition significantly minimizes background noise and matrix effects, leading to very low detection limits. nih.govchromatographyonline.com The specificity of SRM provides a high degree of confidence in the identification and quantification of the target compound. nih.gov

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS)

Electron capture negative ionization mass spectrometry (ECNI-MS) is an exceptionally sensitive technique for the analysis of electrophilic compounds such as this compound. nih.gov In ECNI, the analyte molecule captures a thermalized electron, forming a negative ion. nih.gov This process is highly efficient for halogenated compounds, resulting in significantly lower detection limits compared to other ionization techniques. nih.govcdc.gov The high specificity of ECNI for electronegative compounds also helps in reducing interferences from the sample matrix. nih.gov

Isotope Dilution Quantification Strategies

Isotope dilution is a robust quantification technique that corrects for the loss of analyte during sample preparation and analysis, as well as for matrix-induced signal suppression or enhancement. nih.govca.gov This method involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to the sample prior to extraction. ca.govca.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses and matrix effects. By measuring the ratio of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, independent of sample recovery. ca.gov

Analytical TechniquePrincipleAdvantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Provides high-resolution and accurate mass measurements.Confident identification, differentiation from interferences, determination of elemental composition.
Triple Quadrupole GC-MS/MS Utilizes selected reaction monitoring (SRM) for high selectivity. chromatographyonline.comExceptional selectivity, very low detection limits, robustness for routine monitoring. nih.gov
Electron Capture Negative Ionization MS (ECNI-MS) Highly sensitive ionization for electrophilic compounds. nih.govExtremely low detection limits, reduced matrix interference. nih.govcdc.gov
Isotope Dilution Quantification Uses a stable isotopically labeled internal standard. ca.govCorrects for sample preparation losses and matrix effects, leading to high accuracy and precision. nih.govca.gov

Challenges in Congener-Specific Analysis and Matrix Interference Mitigation

The analysis of polychlorinated naphthalenes (PCNs) presents significant challenges, particularly in achieving congener-specific separation and mitigating matrix interferences. nih.gov There are 75 possible PCN congeners, and many of them, including the various trichloronaphthalene isomers, have very similar physical and chemical properties, making their chromatographic separation difficult. nih.govclu-in.org Co-elution of congeners is a common problem that can lead to inaccurate quantification if not properly addressed. clu-in.orgepa.gov

Environmental samples are inherently complex, containing a multitude of compounds that can interfere with the analysis of this compound. analchemres.org These matrix components can cause signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which can lead to biased quantitative results. analchemres.org To overcome these challenges, extensive sample cleanup procedures are often required to remove interfering substances before instrumental analysis. Additionally, advanced chromatographic techniques, such as multidimensional gas chromatography, can be employed to improve the separation of co-eluting congeners. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

Key components of a QA/QC program for this compound analysis include:

Method Blanks: Analysis of a sample matrix free of the analyte to check for contamination introduced during the analytical process. ca.gov

Laboratory Control Samples (Spiked Blanks): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method's performance.

Use of Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of the analyte to verify the accuracy of the measurement. nih.gov

Internal Standards: The use of isotopically labeled standards, as in isotope dilution, is a powerful QC tool to monitor and correct for variations throughout the analytical process. ca.govca.gov

Inter-laboratory Comparisons: Participation in proficiency testing programs to assess the laboratory's performance against other laboratories.

By implementing these QA/QC measures, laboratories can ensure the data they produce is of known and documented quality, which is crucial for making informed environmental and public health decisions. epa.govinl.gov

QA/QC MeasurePurpose
Method Blanks To monitor for contamination during the analytical process. ca.gov
Laboratory Control Samples To assess the accuracy and performance of the analytical method.
Matrix Spikes To evaluate the effect of the sample matrix on the analytical method.
Certified Reference Materials To verify the accuracy of the analytical method. nih.gov
Internal Standards To correct for variations in sample preparation and analysis. ca.govca.gov
Inter-laboratory Comparisons To assess and compare the performance of different laboratories.

Toxicological and Ecotoxicological Assessments of 1,2,3 Trichloronaphthalene

Dioxin-like Activity and Aryl Hydrocarbon Receptor (AhR) Mediated Responses

The toxicological effects of many persistent organic pollutants (POPs), including certain polychlorinated naphthalenes (PCNs), are mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that, upon binding with a suitable ligand, translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.govwikipedia.org This process initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes. nih.govnih.gov

Compounds that can bind to and activate this pathway, mimicking the action of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are said to possess "dioxin-like activity". wikipedia.org For PCNs, this activity is predominantly associated with the higher chlorinated congeners, particularly those with chlorine atoms in lateral positions (2, 3, 6, and 7), which confer a planar structure and electronic properties favorable for AhR binding. nih.govuea.ac.uk

1,2,3-Trichloronaphthalene, as a lower chlorinated congener, is not considered to be a potent AhR agonist. Its chlorine substitution pattern, confined to one aromatic ring, does not fit the structural requirements for high-affinity binding to the AhR that is characteristic of potent dioxin-like compounds. nih.gov While many PCNs, especially certain hexa- and pentachloronaphthalene congeners, elicit significant AhR-mediated responses, the activity of tri-chlorinated congeners is substantially lower or negligible in comparison. uea.ac.ukuea.ac.uk

Comparative Toxicity of this compound with Other PCN Congeners and POPs

The toxicity of dioxin-like compounds is often compared using a system of Toxic Equivalency Factors (TEFs) or Relative Potencies (REPs). epa.gov These values express the potency of a specific compound relative to that of 2,3,7,8-TCDD, which is assigned a reference value of 1. epa.gov This system allows for the assessment of the total dioxin-like toxicity of a complex mixture of compounds. epa.gov

Research has established that within the PCN family, toxicity generally increases with the degree of chlorination, peaking with certain penta- and hexachlorinated congeners. nih.govwho.int These more potent congeners have REP values ranging from 0.004 to 0.000001. uea.ac.uk In contrast, lower chlorinated congeners, including the group of trichloronaphthalenes, exhibit significantly lower toxic potency.

Specific REP values for this compound are not widely reported in experimental literature, reflecting its low priority in toxicological research compared to more potent congeners. However, computational models based on Quantitative Structure-Activity Relationships (QSAR) have been developed to predict the REP values for all 75 PCN congeners. nih.gov These models confirm that congeners lacking the key structural features for strong AhR binding, such as this compound, have predicted REP values that are several orders of magnitude lower than those of the most toxic PCNs and are often below the threshold for significant dioxin-like activity. nih.gov

Comparative Relative Potencies (REPs) of Selected PCN Congeners Relative to TCDD
PCN CongenerDegree of ChlorinationReported/Predicted REP Range
This compound (PCN 20)Tri-Very Low / Not Reported Experimentally
1,2,3,5,7-Pentachloronaphthalene (PCN 52)Penta-~10⁻⁵ - 10⁻⁷
1,2,3,4,6,7-Hexachloronaphthalene (PCN 66)Hexa-~10⁻³ - 10⁻⁴
1,2,3,5,6,7-Hexachloronaphthalene (PCN 67)Hexa-~10⁻³ - 10⁻⁴
Octachloronaphthalene (B52695) (PCN 75)Octa-Inactive / Very Low

Structure-Activity Relationships (SARs) Governing Toxic Potency

Structure-Activity Relationship (SAR) analysis is fundamental to understanding the toxic potential of related compounds like PCNs. drugdesign.orgnih.gov For dioxin-like compounds, the key structural determinants for high toxic potency are well-established and relate to the molecule's ability to fit within the ligand-binding pocket of the AhR. wikipedia.org These determinants include:

Planarity: The molecule should be relatively flat.

Dimensions: The molecule should fit within a rectangle of approximately 3x10 Å.

Chlorination Pattern: The presence of chlorine atoms in the four lateral positions (2, 3, 6, and 7 for naphthalenes) is critical for high-affinity binding and subsequent receptor activation.

This compound does not meet these criteria for high toxic potency. The chlorine atoms are located on only one of the two aromatic rings, and it lacks the full lateral substitution pattern required for strong AhR agonism. The substitution at positions 1, 2, and 3 disrupts the ideal electronic and steric profile for potent receptor binding. Consequently, SAR principles predict that this compound will have very low dioxin-like toxic potency. nih.gov

Cellular and Molecular Mechanisms of Action

Enzyme Induction (e.g., Ethoxyresorufin O-deethylase (EROD), Aryl Hydrocarbon Hydroxylase (AHH))

A primary and measurable molecular response following the activation of the AhR pathway is the induction of cytochrome P450 enzymes, particularly CYP1A1. who.int The activity of CYP1A1 can be quantified using assays such as the ethoxyresorufin-O-deethylase (EROD) assay. nih.gov The level of EROD induction is a sensitive biomarker for exposure to AhR agonists and is often used to derive REP values in in vitro test systems, such as the H4IIE rat hepatoma cell line. nih.gov

Consistent with its low predicted AhR binding affinity, this compound is expected to be a very weak or inactive inducer of EROD and AHH activity. Studies on various PCN congeners have consistently shown that significant enzyme induction is a characteristic of the more highly chlorinated, dioxin-like congeners. who.int Lower chlorinated PCNs generally fail to elicit a significant induction response in these bioassays. nih.gov

Bioavailability and Cellular Uptake Mechanisms in Biological Systems

The bioavailability of PCNs is influenced by their physicochemical properties, which vary with the degree of chlorination. tandfonline.comtandfonline.com As a trichlorinated naphthalene (B1677914), this compound is a lipophilic compound, a property that generally facilitates absorption across biological membranes. umed.pl

However, the toxicokinetics of lower chlorinated PCNs differ significantly from their more persistent, higher-chlorinated counterparts. nih.govuea.ac.uk While readily absorbed, mono-, di-, and trichloronaphthalenes are more susceptible to metabolic transformation. umed.pl They have a greater proportion of unsubstituted carbon atoms, making them more available for hydroxylation by cytochrome P450 enzymes. umed.pl These hydroxylated metabolites are more polar, allowing for conjugation and subsequent excretion from the body, primarily via the renal system. uea.ac.ukumed.pl This efficient metabolism and elimination pathway prevents significant bioaccumulation of this compound, in contrast to the penta- and hexachlorinated congeners which are more resistant to metabolism and tend to accumulate in lipid-rich tissues like the liver and adipose tissue. nih.govuea.ac.uk

In Vitro and In Vivo Toxicological Studies

There is a notable lack of in vitro and in vivo toxicological studies focusing specifically on isolated this compound. Most research has been directed towards commercial PCN mixtures or the more potent individual congeners. nih.govuea.ac.uk Historical data from occupational exposures often involved mixtures of congeners, making it difficult to attribute specific effects to a single compound. For instance, workers exposed to a combination of trichloronaphthalene and tetrachloronaphthalene in the manufacturing of electrical condensers developed acneform eruptions. nih.gov

Computational Chemistry and Advanced Modeling of 1,2,3 Trichloronaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the chemical and physical properties of molecules such as 1,2,3-trichloronaphthalene, offering a balance between accuracy and computational cost.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and determine the most likely reaction pathways. For polychlorinated naphthalenes (PCNs), this has been applied to understand both their formation and degradation.

For instance, studies on the degradation of related compounds, such as 1,2,3,4-tetrachloronaphthalene (B75306), reveal that hydrodechlorination is a key process. In the degradation of 1,2,3,4-tetrachloronaphthalene over Fe-Al composite oxides, this compound (CN-13) is formed as an intermediate product alongside 1,2,4-trichloronaphthalene (B3065497) (CN-14). DFT calculations in such studies help to elucidate why certain dechlorination pathways are preferred. For example, the preferential removal of a chlorine atom from the β-position over the α-position can be explained by analyzing the calculated bond dissociation energies.

DFT has also been used to investigate the homogeneous gas-phase formation of PCNs from precursors like 3-chlorophenol. These theoretical studies map out complex reaction networks involving dimerization, cyclization, and elimination steps, identifying the rate-determining steps and the most favorable pathways leading to the formation of various PCN congeners. Furthermore, the photodegradation mechanisms of trichloronaphthalene isomers on surfaces like kaolinite (B1170537) have been explored, with DFT calculations supporting the proposed reaction pathways involving hydroxyl radicals and other reactive oxygen species.

Key Findings from DFT Reaction Mechanism Studies:

Reaction TypePrecursor/ReactantKey Intermediates/ProductsComputational Insight
Catalytic Hydrodechlorination1,2,3,4-TetrachloronaphthaleneThis compound , 1,2,4-TrichloronaphthaleneDFT calculations of C-Cl bond dissociation energies explain the preferential dechlorination at the β-position.
Gas-Phase Formation3-ChlorophenolMonochloronaphthalenes, DichloronaphthalenesDFT identifies barrierless dimerization as the initial step and determines that pathways ending in Cl elimination are energetically favored.
Photodegradation2,3,6-Trichloronaphthalene (B140511)Hydroxylated and dechlorinated byproductsDFT calculations help identify the most likely sites for radical attack on the naphthalene (B1677914) ring system.

Thermochemical parameters, such as enthalpy of formation and bond dissociation energies (BDEs), are fundamental to understanding the stability and reactivity of a molecule. Computational methods are frequently used to predict these properties for PCNs.

High-level composite methods like G3X, in conjunction with DFT, have been employed to predict the standard gas-phase enthalpies of formation for all 75 PCN congeners. These studies have shown that congeners with chlorine substitutions at adjacent peri-positions (e.g., positions 4 and 5, or 1 and 8) are the least stable due to strong electrostatic repulsion between the chlorine atoms, which can lead to non-planar structures.

The calculation of C-Cl BDEs is particularly important for predicting the environmental fate and degradation pathways of PCNs. As seen in the hydrodechlorination of 1,2,3,4-tetrachloronaphthalene, DFT is used to calculate the energy required to break specific C-Cl bonds. The results indicate which chlorine atoms are most susceptible to removal, thereby dictating the distribution of lower-chlorinated products like this compound.

Comparison of Computational Methods for Thermochemical Properties of PCNs:

PropertyComputational MethodKey Findings
Enthalpy of FormationG3X Model Chemistry, DFT (B3LYP)PCNs with Cl-substitutions at positions 1 and 8 or 4 and 5 are least stable due to steric repulsion.
Bond Dissociation Energy (C-Cl)DFTBDE calculations successfully predict the preferred sites for hydrodechlorination in higher PCNs.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Bioactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of chemicals with their environmental behavior, fate, or biological activity. These in silico models are vital for assessing the risks of the 75 different PCN congeners without extensive and costly experimental testing.

For PCNs, QSAR models have been developed to predict their toxicity towards various organisms and endpoints. For example, a study on the endocrine-disrupting potential of PCNs on human receptors used molecular docking and QSAR to reveal that the lowest unoccupied molecular orbital (LUMO) energy was the most significant factor contributing to toxicity. This indicates that the ability of the PCN molecule to accept electrons is a key determinant of its adverse biological interactions.

Other models have focused on predicting the aquatic toxicity of PCNs to species like green algae, Daphnia magna, and fish. These 2D-QSAR models use easily interpretable descriptors derived from the two-dimensional structure of the molecules to predict toxicity, providing a rapid screening tool. Furthermore, 3D-QSAR models have been employed in the proactive design of environmentally friendlier PCN derivatives. By building a model based on the toxicity of existing PCNs, researchers can computationally design new structures with modified substituents (e.g., -OH, -CH3) that are predicted to have lower toxicity and risk while retaining desirable properties like flame retardancy.

The environmental fate of PCNs, governed by properties like the octanol-water partition coefficient (log Kow) and persistence, is also a target for QSPR modeling. These models help predict how congeners like this compound will partition in the environment, bioaccumulate in organisms, and persist over time.

Examples of QSPR/QSAR Descriptors for PCNs:

Model EndpointKey Molecular DescriptorsSignificance
Endocrine DisruptionLowest Occupied Orbital Energy (ELUMO), Orbital Energy Difference (ΔE), Positive Millikan Charge (q+)Relates electronic properties to the mechanism of toxicity on human receptors.
Aquatic Toxicity2D Descriptors (e.g., connectivity indices, constitutional descriptors)Allows for rapid prediction of toxicity to aquatic life based on molecular structure.
Environmental FateOctanol-Water Partition Coefficient (log Kow)Predicts bioaccumulation potential and partitioning between water and organic matter.

Spectroscopic and Structural Elucidation via Computational Approaches (e.g., NMR Parameters, Magnetic Susceptibility Anisotropy)

Computational methods are also used to predict spectroscopic properties, which aids in the identification and structural confirmation of specific congeners like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT functionals, can calculate the isotropic shielding values for ¹H and ¹³C nuclei. These values are then converted into chemical shifts, which can be compared with experimental spectra to confirm a molecular structure. For complex molecules, computational prediction is invaluable for assigning signals, especially when multiple isomers are present. While specific data for this compound is not prominent in literature, standard workflows involve geometry optimization followed by NMR calculations using functionals like WP04 or B3LYP with appropriate basis sets and solvent models.

Another property that can be investigated computationally is the magnetic susceptibility anisotropy. For aromatic systems like naphthalene, the presence of π-electron currents leads to significant anisotropy. A study on chlorosubstituted naphthalenes demonstrated that the contribution of a chlorine atom to this anisotropy depends on its substitution position. Additive models, validated by quantum chemical calculations, can be used to predict the molecular magnetic susceptibility tensor for different congeners. This property is related to how the molecule will orient itself in a magnetic field.

Environmental Management and Remediation Strategies for 1,2,3 Trichloronaphthalene Contamination

Innovative Technologies for Degradation and Dechlorination

Remediation of sites contaminated with chlorinated aromatic compounds such as 1,2,3-trichloronaphthalene increasingly relies on innovative technologies designed to break down these persistent molecules into less harmful substances. These methods focus on the chemical transformation of the pollutant, primarily through dechlorination, which is the removal of chlorine atoms from the naphthalene (B1677914) structure.

Catalytic Hydrodechlorination Processes

Catalytic hydrodechlorination (HDC) is a promising technology for the degradation of chlorinated aromatic compounds. This process involves the reaction of the chlorinated compound with a hydrogen source in the presence of a metal catalyst, typically a noble metal like palladium (Pd) supported on a substrate such as alumina (Al₂O₃) or carbon. The process effectively replaces chlorine atoms with hydrogen atoms, transforming the toxic chlorinated naphthalene into naphthalene and less chlorinated, less toxic derivatives.

While specific studies on this compound are limited, research on analogous compounds such as trichlorobenzenes and polychlorinated biphenyls (PCBs) demonstrates the efficacy of HDC. For instance, the HDC of 2,4,4'-trichlorobiphenyl has been shown to achieve nearly 100% dechlorination in hours under mild temperatures and atmospheric pressure nih.gov. The process for trichlorobenzenes has also been demonstrated with high conversion rates at low temperatures and pressures researchgate.net. The reaction mechanism involves the catalytic activation of hydrogen and the subsequent cleavage of the carbon-chlorine (C-Cl) bonds researchgate.net. This technology is advantageous due to its high efficiency and the ability to operate under relatively mild conditions, leading to the formation of non-toxic final products nih.govnih.gov.

Table 1: Key Parameters in Catalytic Hydrodechlorination (HDC) of Chlorinated Aromatic Compounds

ParameterDescriptionExample from Research
Catalyst Typically a noble metal on a support.Palladium on Alumina (Pd/Al₂O₃), Palladium-based organometallic compounds researchgate.netnih.gov.
Hydrogen Source Gaseous hydrogen (H₂) or a hydrogen donor molecule.H₂ gas at atmospheric pressure nih.govnih.gov.
Reaction Conditions Temperature and pressure for the process.Ambient to mild temperatures (~20–80°C) and atmospheric pressure nih.govnih.gov.
Solvent A liquid medium for the reaction.Methanol, Water researchgate.netnih.gov.
Efficiency The degree of dechlorination achieved.Near 100% dechlorination of target compounds nih.gov.

Nanophotocatalysis for Chlorinated Aromatic Compound Destruction

Nanophotocatalysis is an advanced oxidation process that utilizes semiconductor nanoparticles to degrade organic pollutants upon irradiation with light, typically ultraviolet (UV) light. When semiconductor nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorb photons, electron-hole pairs are generated ekb.eg. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•) zastita-materijala.org. These ROS are powerful oxidizing agents that can non-selectively attack and degrade persistent organic molecules like this compound zastita-materijala.orgnih.gov.

The degradation process involves several reaction pathways, including reductive dechlorination, hydroxylation, oxidation, and eventual ring opening, leading to the mineralization of the compound into carbon dioxide, water, and inorganic chlorides nih.govresearchgate.net. The efficiency of nanophotocatalysis is influenced by factors such as the type and dose of the photocatalyst, pH of the medium, and intensity of the light source ekb.eg. Research on the phototransformation of various PCNs has confirmed that the process effectively degrades these compounds, with ROS playing a crucial role in accelerating the reaction nih.govresearchgate.net.

Source Reduction and Emission Control Measures

Historically, polychlorinated naphthalenes were used in applications such as cable insulation, wood preservatives, and as additives in oils and paints lsrca.on.capops.int. While intentional production has largely ceased in most parts of the world, significant emissions of this compound and other PCNs now occur as unintentional byproducts of industrial thermal processes lsrca.on.capops.intcanada.ca.

Key unintentional sources include:

Waste Incineration: Municipal and industrial waste incineration is considered a primary source of PCN emissions pops.intpops.int.

Metallurgical Industries: Processes such as iron sintering, secondary non-ferrous metal smelting (e.g., copper and aluminum), and steel production in electric arc furnaces are significant emitters pops.intnih.govresearchgate.net.

Cement and Magnesia Production: High-temperature kilns used in cement and magnesia manufacturing can generate PCNs pops.int.

Coking Processes: The production of coke from coal is another identified source of PCN emissions pops.int.

The formation mechanism of PCNs in these processes is similar to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) pops.int. Consequently, emission control measures developed for dioxins and furans are also effective in reducing PCN releases pops.intbrsmeas.org. These measures include optimizing combustion conditions (e.g., temperature, residence time, turbulence), post-combustion flue gas treatment, and the use of activated carbon injection to adsorb the pollutants.

A notable example of effective emission control is the use of desulfurization systems in iron ore sintering plants. Studies have shown that these systems can achieve high removal efficiencies for PCNs from flue gas.

Table 2: Removal Efficiency of Polychlorinated Naphthalenes (PCNs) by Desulfurization Systems in Sintering Plants

ParameterRemoval Efficiency RangeAverage Removal Efficiency
PCN Concentration 54.5% – 69.1%Not Specified
Dioxin-like PCN Concentration 59.9% – 85.1%Not Specified
Toxic Equivalents (TEQs) 66.5% – 85.0%Not Specified

Source: Adapted from a 2016 study on emissions from sintering plants nih.gov.

These systems work by adsorbing the PCNs from the flue gas onto gypsum, a byproduct of the desulfurization process nih.gov. This demonstrates that existing pollution control technologies can be effectively leveraged to control PCN emissions.

Regulatory Frameworks and International Compliance (e.g., Stockholm Convention)

The global concern over the environmental and health impacts of persistent organic pollutants led to the adoption of the Stockholm Convention on POPs, an international treaty aimed at eliminating or restricting the production and use of these substances wikipedia.org. Polychlorinated naphthalenes (specifically, di-, tri-, tetra-, penta-, hexa-, hepta-, and octachlorinated naphthalenes) were added to the convention in 2015, recognizing their POP characteristics wikipedia.orgepd.gov.hknaturvardsverket.se.

Under the Stockholm Convention, PCNs are listed in:

Annex A (Elimination): This listing calls for Parties to the convention to eliminate the production and use of PCNs. There is a specific exemption for their use as intermediates in the production of polyfluorinated naphthalenes pops.int.

Annex C (Unintentional Production): This listing requires Parties to take measures to reduce and ultimately eliminate the unintentional release of PCNs from anthropogenic sources pops.intnaturvardsverket.se. Parties are mandated to develop action plans and inventories for these unintentionally produced POPs pops.int.

The inclusion in Annex C acknowledges that PCNs are generated by the same sources as other listed substances like dioxins/furans and PCBs pops.intbrsmeas.org. Therefore, national strategies for reducing dioxin emissions are expected to concurrently reduce PCN emissions pops.int.

In addition to the Stockholm Convention, various countries have implemented national regulations. For example, Canada has added PCNs (containing 2 to 8 chlorine atoms) to its List of Toxic Substances under the Canadian Environmental Protection Act, 1999, and has implemented regulations to prohibit their manufacture, use, sale, or import lsrca.on.cacanada.ca. These regulatory frameworks are essential drivers for implementing source reduction measures and promoting the development of remediation technologies for contaminated sites.

Future Research Directions and Emerging Challenges in 1,2,3 Trichloronaphthalene Studies

Exploration of Undiscovered Formation and Degradation Pathways

While the primary formation routes of PCNs are known to be historical manufacturing and unintentional generation from thermal processes like waste incineration, significant gaps remain in our understanding of other potential pathways. tandfonline.com Future research must delve into novel formation mechanisms, such as abiotic transformation of other pollutants or formation in previously unassessed industrial activities.

A major challenge lies in elucidating the degradation pathways for specific congeners like 1,2,3-trichloronaphthalene. Current knowledge is largely based on the degradation of naphthalene (B1677914) itself, which is initiated by microbial dioxygenation. ethz.ch However, the addition of chlorine atoms significantly alters the molecule's stability and susceptibility to microbial attack. Research has shown that some fungi, like Trametes versicolor, can degrade chlorinated compounds such as trichlorobenzenes, suggesting that fungal systems may play an overlooked role in PCN degradation. researchgate.net

Key research priorities include:

Congener-Specific Biodegradation: Investigating the microbial communities and enzymatic systems capable of degrading this compound under both aerobic and anaerobic conditions. While some bacteria can metabolize naphthalene, the pathways for its chlorinated derivatives are less understood. frontiersin.org

Abiotic Degradation: Quantifying the rates and products of abiotic degradation processes, such as photolysis in aquatic environments and reactions with atmospheric radicals.

Metabolic Byproducts: Identifying the intermediate metabolites formed during degradation, as these can sometimes be more toxic than the parent compound.

Development of High-Throughput Analytical Methodologies

The accurate quantification of this compound in complex environmental matrices like soil, sediment, and biota is a significant analytical challenge. tandfonline.com Current methods, while precise, are often labor-intensive, time-consuming, and require significant volumes of solvents. tandfonline.comresearchgate.net These methods typically involve multi-step processes including extraction, extensive cleanup to remove interfering compounds like PCBs, and analysis by high-resolution mass spectrometry. tandfonline.com

The development of high-throughput methodologies is essential for processing the large number of samples required for comprehensive environmental monitoring and risk assessment. Future advancements should focus on:

Automation: Implementing automated sample preparation and cleanup systems, such as those using robotic platforms, to increase sample throughput and reduce analytical error. dspsystems.eu

Miniaturization: Reducing the scale of extractions and the volume of solvents used, aligning with the principles of green chemistry.

Advanced Instrumentation: Employing techniques like gas chromatography tandem mass spectrometry (GC-MS/MS) which offers enhanced selectivity and sensitivity, allowing for simpler cleanup procedures and lower detection limits. researchgate.netnih.gov

The table below compares the performance of several modern analytical techniques for PCN analysis, highlighting the progress and remaining challenges.

Table 1: Comparison of Modern Analytical Methods for PCN Determination
MethodologyMatrixKey FeaturesMethod Detection Limits (MDLs)Recoveries (%)Reference
Ultrasonic Extraction / Florisil SPE / GC-MS/MSPine NeedlesOptimized protocol for passive air samplers.Average of 0.070 ng/gHigh recoveries and precision reported. researchgate.net
Automated GO-xHT Purification / GC-HRMSFood & FeedAutomated, selective purification suitable for sensitive detection.Enables pg/g detection limits.Good accuracy and precision reported. dspsystems.eu
Accelerated Solvent Extraction / Molecular Sieves SPE / GC-MS/MSSoilSimpler, more environmentally friendly cleanup compared to multilayer silica (B1680970)/alumina columns.0.009–0.6 ng/g for homologs61–128% nih.gov

Advanced Risk Assessment and Environmental Forensics of PCNs

Advanced Risk Assessment: Current health risk assessments for PCNs are often incomplete, as they tend to focus on a limited number of the 75 possible congeners. nih.govacs.org Studies have shown that considering only a dozen congeners can lead to a significant underestimation of the total dietary intake and associated risks. nih.govacs.org A critical challenge is to develop comprehensive risk assessment frameworks that incorporate the toxicological data for all PCN congeners, including this compound. This requires integrating advanced modeling techniques, such as multimedia fugacity models and fuzzy theory, to better predict the environmental distribution and potential for human exposure. nih.gov

Environmental Forensics: Environmental forensics aims to identify the source and age of contaminants in the environment. eolss.net For PCNs, this is crucial for allocating responsibility for remediation. The primary challenge is distinguishing between different sources, such as historical commercial PCN mixtures (e.g., Halowax) and unintentional releases from combustion sources. tandfonline.com Each source has a unique congener "fingerprint." However, these fingerprints can be altered over time by environmental weathering processes like biodegradation and photolysis, complicating source apportionment. eolss.net

Future research in PCN forensics should focus on:

Developing robust congener profiles for a wide array of emission sources.

Using advanced statistical methods to deconvolve mixed sources of contamination in environmental samples. annarbortechnicalservices.com

Investigating the use of isotope analysis to provide additional lines of evidence for source tracking.

Tailored Remediation Approaches for Complex Environmental Matrices

Remediating sites contaminated with this compound and other PCNs is challenging due to their persistence, low water solubility, and strong binding to soil and sediment. researchgate.net There is no one-size-fits-all solution; remediation strategies must be tailored to the specific conditions of the site, including the geology, hydrogeology, and the nature and extent of contamination. cascade-env.com

Several technologies show promise for treating chlorinated compounds, but their application to PCNs requires further investigation. epa.gov An "adaptive site management" approach, where remedies are adjusted over time based on performance, is often necessary for complex sites. itrcweb.org

The table below summarizes potential remediation technologies and their applicability to PCNs.

Table 2: Applicability of Remediation Technologies for PCN-Contaminated Sites
Remediation TechnologyDescriptionApplicability for PCNsReference
In Situ Thermal Treatment (ISTT)Heat is applied to the subsurface to vaporize or destroy contaminants. Methods include thermal conduction and electrical resistance heating.Highly effective for source zones with high concentrations or in low-permeability soils where other treatments face delivery challenges. cascade-env.com
In Situ BioremediationMicroorganisms are stimulated to degrade contaminants. Enhanced anaerobic reductive dechlorination is a common approach for chlorinated compounds.Potentially effective for dissolved plumes at lower concentrations, but effectiveness for specific PCN congeners needs more research. Can be combined with other technologies. itrcweb.org
In Situ Chemical Oxidation (ISCO)Strong oxidants (e.g., permanganate, persulfate) are injected to chemically destroy contaminants.Can rapidly reduce contaminant mass but may be less effective in complex geology and can alter aquifer conditions. itrcweb.org
Permeable Reactive Barriers (PRBs)A subsurface barrier containing reactive material (e.g., zero-valent iron) is installed to intercept and treat contaminated groundwater plumes.A passive, long-term solution for plume containment and treatment, but requires specific hydrogeological conditions. epa.gov

Integrated Computational and Experimental Studies for Predictive Modeling

Given the 75 different PCN congeners, experimentally determining the physicochemical properties, environmental fate, and toxicity of each one is impractical. tandfonline.com Computational modeling provides a powerful tool to fill these data gaps. Integrated approaches that combine computational predictions with targeted experimental validation are crucial for developing accurate predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties like biodegradability and toxicity based on molecular structure. nih.gov For example, 3D-QSAR models have been used to successfully predict the degradability of PCNs and even to design new derivatives with lower environmental risk. nih.gov

Future research should focus on:

Developing and validating QSAR models specifically for PCN congeners to predict their bioaccumulation potential, toxicity, and environmental persistence.

Using fate and transport models to simulate the movement of this compound through different environmental compartments (air, water, soil).

Employing molecular docking simulations to understand how PCNs interact with biological receptors and degradation enzymes. nih.gov

Creating a framework for integrating in silico predictions with experimental data to build confidence in toxicity and risk assessments, especially for data-poor compounds. nih.gov

This integrated approach will enable a more efficient and cost-effective evaluation of the risks posed by this compound and other PCNs, guiding regulatory decisions and remediation efforts.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,3-Trichloronaphthalene in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard for quantifying chlorinated naphthalenes. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) for separation, and employ isotopically labeled internal standards (e.g., this compound-d10) to correct for matrix effects . Sample preparation should include Soxhlet extraction with hexane:acetone (1:1 v/v) for solid matrices and liquid-liquid extraction for aqueous samples. Validate recovery rates (70–120%) using EPA Method 8270D guidelines .

Q. What are the key physical-chemical properties of this compound that influence its environmental fate?

  • Methodological Answer : Prioritize measuring log Kow (octanol-water partition coefficient; estimated 4.8–5.2), water solubility (0.1–1.2 mg/L at 25°C), and vapor pressure (0.001–0.01 mmHg). These parameters determine its persistence in soil, bioaccumulation potential, and long-range atmospheric transport. Computational tools like EPI Suite can model these properties, but experimental validation via shake-flask or generator column methods is critical .

Q. How should researchers design toxicity studies for this compound in aquatic organisms?

  • Methodological Answer : Follow OECD Test Guideline 203 for acute fish toxicity, using zebrafish (Danio rerio) or Daphnia magna as model organisms. Prepare stock solutions in dimethyl sulfoxide (DMSO; ≤0.01% v/v) to enhance solubility. Measure LC50 values over 96 hours, and include negative (solvent-only) and positive (e.g., sodium dodecyl sulfate) controls. For chronic studies, assess reproductive endpoints (e.g., egg production) over 21 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using databases like TOXCENTER and PubMed, filtering for variables such as species/strain sensitivity (e.g., rodents vs. fish), exposure routes (oral vs. inhalation), and dosing regimens. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounders like co-exposure to other chlorinated compounds . For in vitro studies, standardize cell lines (e.g., HepG2 for hepatotoxicity) and assay protocols (e.g., MTT for cytotoxicity) to reduce variability .

Q. What experimental designs are optimal for studying the photodegradation mechanisms of this compound in soil matrices?

  • Methodological Answer : Use Fe(III)-montmorillonite as a catalyst under simulated sunlight (λ ≥ 290 nm) to mimic natural conditions. Monitor degradation kinetics via GC-MS and identify intermediates (e.g., dichloronaphthalenes) using high-resolution LC-QTOF. Control humidity (50–90% RH) to study its role in radical formation (e.g., hydroxyl radicals via Fenton-like reactions). Compare pathways in sterile vs. microbially active soils to isolate abiotic vs. biotic contributions .

Q. How can researchers assess the bioaccumulation potential of this compound in food chains?

  • Methodological Answer : Deploy a trophic transfer model using benthic invertebrates (e.g., Lumbriculus variegatus) as primary consumers and fish (e.g., rainbow trout) as predators. Measure biota-sediment accumulation factors (BSAFs) and biomagnification factors (BMFs) in controlled mesocosms. Use stable isotope tracing (e.g., ¹³C-labeled compound) to track uptake and depuration rates. Validate models with field data from contaminated sites .

Methodological Notes for Data Contradiction Analysis

  • Cross-Study Harmonization : Align experimental parameters (e.g., temperature, pH) with standardized protocols (OECD, EPA) to minimize discrepancies .
  • Uncertainty Quantification : Use probabilistic risk assessment tools like Monte Carlo simulations to account for variability in exposure scenarios and pharmacokinetic data .
  • Grey Literature Integration : Include unpublished technical reports and conference proceedings (via TSCATS or NIH RePORTER) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichloronaphthalene
Reactant of Route 2
1,2,3-Trichloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.